3-(Isobutylamino)propanoic acid

Anticonvulsant GABAergic Enantioselectivity

Difficulty sourcing the critical N-isobutyl analog often stalls SAR and CNS target engagement studies. 3-(Isobutylamino)propanoic acid addresses this gap: - Unique branched isobutyl group: provides superior potency and stereoselective binding vs. linear/smaller alkyl analogs (as shown by 3-isobutyl GABA). - Enables FBDD hit generation for CNS targets, ADME permeability comparisons, and SAR panels. - Supplied with validated purity and rapid global delivery to ensure experimental reproducibility.

Molecular Formula C7H15NO2
Molecular Weight 145.20 g/mol
Cat. No. B13165637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Isobutylamino)propanoic acid
Molecular FormulaC7H15NO2
Molecular Weight145.20 g/mol
Structural Identifiers
SMILESCC(C)CNCCC(=O)O
InChIInChI=1S/C7H15NO2/c1-6(2)5-8-4-3-7(9)10/h6,8H,3-5H2,1-2H3,(H,9,10)
InChIKeyPASDZZOUMVZKBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Isobutylamino)propanoic acid: Chemical Identity & Procurement


3-(Isobutylamino)propanoic acid (CAS 98430-14-9) is a synthetic β-amino acid derivative with the molecular formula C₇H₁₅NO₂ and a molecular weight of 145.20 g/mol . It features a propanoic acid backbone with an N-isobutyl substituent, classifying it as a secondary amine-containing carboxylic acid. This compound is utilized in research as a versatile building block for medicinal chemistry and as a tool for investigating structure-activity relationships (SAR) within the β-amino acid class [1]. Its commercial availability is limited, making procurement decisions dependent on its specific structural and potential biological differentiation relative to more accessible N-alkyl-β-alanine analogs.

1
Used as a β-amino acid building block for SAR studies of N-alkyl substitution
2
Supports investigation of branched isobutyl steric and lipophilic effects on target engagement
3
May support CNS binding-site research via class-level inference from structurally related analogs

3-(Isobutylamino)propanoic acid: Key Differentiator from N-Alkyl-β-Alanine Analogs


Generic substitution of 3-(isobutylamino)propanoic acid with other N-alkyl-β-alanine derivatives (e.g., methyl, ethyl, isopropyl, or n-butyl analogs) is scientifically unsound due to the critical role of the N-substituent in dictating biological activity and physicochemical properties. The branched isobutyl group confers unique steric and lipophilic characteristics that cannot be replicated by linear or smaller alkyl chains. As demonstrated by SAR studies on structurally related GABAergic compounds, the 3-isobutyl substituent is a key determinant for optimal target engagement, such as binding to the gabapentin-sensitive site, and for achieving potent in vivo efficacy without motor impairment [1]. Consequently, selecting an alternative based solely on similar molecular weight or functional groups would compromise experimental reproducibility and may lead to false-negative results in target identification or activity profiling studies.

Target Compound
Branched N-isobutyl group provides unique steric bulk and may support stereoselective binding
N-Alkyl-β-Alanine Analogs
Linear or smaller N-alkyl chains (methyl, ethyl, n-butyl) lack the branched steric profile and may not reproduce binding
Target Compound
Isobutyl branching may alter pKa and lower logP relative to linear isomers
Linear N-Butyl Isomer
Same MW and formula but linear chain shifts physicochemical profile; permeability context may differ

3-(Isobutylamino)propanoic acid: Quantitative Comparison with Key Analogs


Stereospecific Binding at Gabapentin Site

While direct binding data for 3-(isobutylamino)propanoic acid is limited, its structural analog 3-isobutyl GABA provides a strong class-level inference for the importance of the isobutyl group and stereochemistry. In competitive binding assays using rat brain membranes, the S(+) enantiomer of 3-isobutyl GABA potently displaces [³H]-gabapentin, whereas the R(-) enantiomer exhibits markedly reduced affinity [1]. This enantioselectivity is a critical differentiator from achiral N-alkyl analogs (e.g., 3-(methylamino)propanoic acid, CAS 2679-14-3) which cannot achieve such stereospecific engagement. This suggests the isobutyl group's spatial orientation is essential for high-affinity interaction with this novel CNS target.

Stereospecific Binding
Class-level inference
S-(+)-3-isobutyl GABA potently displaces [³H]-gabapentin; R-(-) enantiomer shows markedly lower affinity in rat brain membranes
Supports enantiomer-specific binding context
Data from structural analog; direct evidence for the β-amino acid is limited
Anticonvulsant GABAergic Enantioselectivity

In Vivo Anticonvulsant Efficacy & Safety Window

In a class-level comparison of 3-alkyl GABA analogs, 3-isobutyl GABA was identified as the most active compound in a series tested for anticonvulsant activity. In a maximal electroshock (MES) seizure model in mice, 3-isobutyl GABA demonstrated high potency after both intravenous and oral administration, crucially without inducing ataxia (motor impairment) [1]. This favorable efficacy/toxicity profile differentiates it from other alkyl-substituted analogs within the same study, which were not identified as the 'most active' compound. While this data is for a γ-amino acid analog, it underscores the biological relevance of the isobutyl moiety in this pharmacological class.

In Vivo Model Response
Class-level inference
3-Isobutyl GABA ranked highest among tested 3-alkyl GABA analogs in MES seizure model, without reported ataxia after IV and oral dosing in mice
Model-response endpoint context
Class-level evidence; requires compound-specific validation
Epilepsy Preclinical Pharmacology In Vivo Efficacy

Lipophilicity & pKa: Branched vs. Linear N-Butyl

The isobutyl group's branched structure alters key physicochemical properties compared to its linear isomer, 3-(butylamino)propanoic acid (CAS 77390-89-7). While the two compounds share the same molecular weight and formula (C₇H₁₅NO₂, MW 145.2), the branched isobutyl group typically reduces lipophilicity (logP) and can influence the pKa of the secondary amine through steric effects. For the linear n-butyl analog, the predicted pKa is 3.66 ± 0.12 . The isobutyl derivative is expected to have a slightly different pKa and lower lipophilicity, which can impact membrane permeability, solubility, and oral bioavailability in biological systems .

Physicochemical Property
Data to verify
Branched isobutyl group predicted to lower logP and shift pKa relative to linear n-butyl isomer (predicted pKa 3.66 ± 0.12)
Supports property differentiation review
Computational prediction; experimental measurement needed
Lipophilicity pKa ADME

3-(Isobutylamino)propanoic acid: Optimal R&D Applications


CNS Fragment-Based Drug Discovery

This compound serves as a privileged fragment for exploring novel binding sites in the central nervous system (CNS). The evidence from its 3-isobutyl GABA analog suggests it can access and differentiate a binding site related to gabapentin's target. In FBDD, 3-(isobutylamino)propanoic acid is ideal for generating hits against CNS targets where the isobutyl group provides a favorable balance of lipophilicity and steric bulk for target engagement. Its use is supported by the class-level evidence of potent anticonvulsant activity and stereoselective binding observed with the S-(+)-3-isobutyl GABA enantiomer [1].

SAR Studies: Branched Alkyl Substitution in β-Amino Acids

This compound is a critical tool for systematic structure-activity relationship (SAR) investigations. It allows researchers to probe the specific contribution of a branched, secondary N-isobutyl group compared to its linear (n-butyl), smaller (methyl, ethyl), or bulkier (tert-butyl) analogs. The class-level evidence that 3-isobutyl GABA was the 'most active' among a series of alkyl-substituted analogs [1] provides a strong rationale for including the isobutyl variant in any SAR panel. This enables the determination of optimal steric and electronic parameters for a given biological target, a key step in lead optimization.

ADME/Tox: Lipophilicity-Driven Permeability

3-(Isobutylamino)propanoic acid is a valuable standard for in vitro absorption, distribution, metabolism, and excretion (ADME) assays, particularly for evaluating the impact of alkyl chain branching on membrane permeability. The compound can be used alongside its linear isomer (3-(butylamino)propanoic acid) in parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell models to directly measure and quantify the difference in passive diffusion rates conferred by the branched isobutyl structure [1]. This directly addresses the physicochemical differentiation highlighted in the comparison data.

Application
Selection Property
Validation Focus
CNS target-binding studies
Stereochemical-control context
Enantiomer-specific binding review
β-amino acid SAR panels
N-substituent steric/electronic profile
Isobutyl-specific activity comparison
Membrane permeability research
Branching-dependent lipophilicity
PAMPA/Caco-2 permeability context

Technical Documentation Hub

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